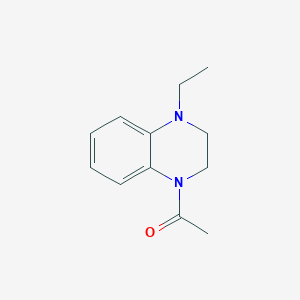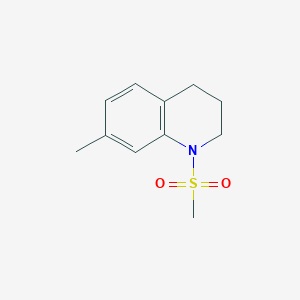
3-cyclopropyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopropyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide, also known as CFM-2, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. CFM-2 is a pyrazole derivative that was first synthesized in 2008 and has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
3-cyclopropyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting COX-2, 3-cyclopropyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever. 3-cyclopropyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory responses.
Biochemical and physiological effects:
3-cyclopropyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models of arthritis and inflammation. 3-cyclopropyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease. 3-cyclopropyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide has also been shown to have analgesic effects in animal models of pain.
Advantages and Limitations for Lab Experiments
3-cyclopropyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a wide range of biochemical and physiological effects. However, there are also some limitations to its use in lab experiments. 3-cyclopropyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide has low solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness in some applications.
Future Directions
There are several potential future directions for research on 3-cyclopropyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide. One area of research could be the development of more effective formulations of 3-cyclopropyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide that address its solubility and half-life limitations. Another area of research could be the identification of new therapeutic applications for 3-cyclopropyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide, such as in the treatment of other inflammatory diseases or in the prevention of cancer. Additionally, further research could be conducted to better understand the mechanism of action of 3-cyclopropyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide and its effects on various biochemical pathways. Overall, 3-cyclopropyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide has shown great potential as a therapeutic agent, and further research could lead to the development of new treatments for a wide range of diseases.
Synthesis Methods
The synthesis of 3-cyclopropyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide involves the reaction of 3-fluoro-4-methylbenzoyl chloride with cyclopropylamine, followed by the addition of 1H-pyrazole-5-carboxamide. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified using column chromatography to obtain pure 3-cyclopropyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide.
Scientific Research Applications
3-cyclopropyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. 3-cyclopropyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide has been studied for its potential use in the treatment of various diseases such as arthritis, cancer, and Alzheimer's disease. It has also been studied for its potential use as a pain reliever and as an alternative to non-steroidal anti-inflammatory drugs (NSAIDs).
properties
IUPAC Name |
5-cyclopropyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c1-8-2-5-10(6-11(8)15)16-14(19)13-7-12(17-18-13)9-3-4-9/h2,5-7,9H,3-4H2,1H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHBLXIWQPEYAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NNC(=C2)C3CC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Fluoro-6-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]benzonitrile](/img/structure/B7562274.png)
![N-(cyclobutylmethyl)-N,5-dimethylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B7562288.png)
![5-[2-[(4-acetylpiperazin-1-yl)methyl]-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one](/img/structure/B7562296.png)
![3-[1-(2-amino-6-chloropyrimidin-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7562304.png)

![1-[(2-Piperidin-1-ylquinolin-3-yl)methylamino]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7562309.png)


![N-[[5-[2-[(4-acetylpiperazin-1-yl)methyl]-1,3-thiazol-4-yl]thiophen-2-yl]methyl]acetamide](/img/structure/B7562342.png)

![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(3-morpholin-4-ylbutan-2-yl)acetamide](/img/structure/B7562362.png)
![Methyl 1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-2-carboxylate](/img/structure/B7562366.png)

![4-(5,7-Dihydrobenzo[d][2]benzazepine-6-carbonyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one](/img/structure/B7562382.png)